Febuxostat impurity 7
CAS No.: 1350352-70-3
Cat. No.: VC0195342
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1350352-70-3 |
---|---|
Molecular Formula | C16H18N2O4S |
Molecular Weight | 334.4 g/mol |
IUPAC Name | 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+ |
Standard InChI Key | MDMGIABSBHFMNF-REZTVBANSA-N |
Isomeric SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O |
SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O |
Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O |
Appearance | White Solid |
Chemical Identity and Structure
Febuxostat impurity 7 is chemically identified as (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, an impurity that can form during the synthesis of Febuxostat. This compound is specifically tracked and monitored in pharmaceutical quality control processes due to its structural similarity to the parent drug.
The compound has precise chemical identifiers that facilitate its recognition and characterization in analytical settings:
Parameter | Value |
---|---|
CAS Number | 1350352-70-3 |
Molecular Formula | C₁₆H₁₈N₂O₄S |
Molecular Weight | 334.39 g/mol |
IUPAC Name | (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
Alternative IUPAC Name | 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
The structure contains a thiazole ring system with a carboxylic acid moiety, connected to a phenyl ring with hydroxyimino and isobutoxy substituents, giving it distinct chemical properties that influence its behavior in both analytical testing and pharmaceutical formulations .
Physical and Chemical Properties
Febuxostat impurity 7 possesses several distinctive physical and chemical characteristics that determine its behavior during pharmaceutical processing, analysis, and storage.
Property | Value |
---|---|
Solubility in DMSO | 250 mg/mL (747.63 mM; requires ultrasonic treatment) |
LogP | 3.65960 |
Polar Surface Area (PSA) | 120.25000 |
These solubility characteristics are particularly relevant for preparing analytical standards and conducting quality control testing. To increase solubility, the compound may require heating to 37°C followed by ultrasonic bath treatment .
Storage Condition | Recommendation |
---|---|
Recommended Storage Temperature | -20°C |
Stock Solution Stability at -80°C | Up to 6 months |
Stock Solution Stability at -20°C | Up to 1 month |
The stability of the compound is influenced by temperature and freeze-thaw cycles. It is recommended to store prepared solutions in separate packages to avoid degradation caused by repeated freezing and thawing .
Relationship to Parent Drug
Febuxostat impurity 7 is specifically related to Febuxostat, which is a selective xanthine oxidase (XO) inhibitor with a Ki value of 0.6 nM. Febuxostat is primarily used in the treatment of gout and hyperuricemia, conditions characterized by elevated uric acid levels in the body .
The parent drug Febuxostat works by inhibiting xanthine oxidase, an enzyme responsible for converting hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, Febuxostat effectively reduces serum urate levels, thereby managing the symptoms and progression of gout and hyperuricemia .
The presence of impurities like Febuxostat impurity 7 in pharmaceutical preparations can potentially affect the efficacy, safety, and stability of the medication. Therefore, monitoring and controlling the levels of this impurity are essential aspects of pharmaceutical quality assurance.
Analytical Characterization
The identification and quantification of Febuxostat impurity 7 require sophisticated analytical techniques and careful sample preparation.
Analytical Methods
Several analytical techniques are employed for characterizing this impurity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry (MS)
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Fourier Transform Infrared Spectroscopy (FT-IR)
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High-Performance Liquid Chromatography (HPLC)
These methods enable researchers to confirm the structural identity of the impurity and quantify its presence in drug samples with high precision.
Sample Preparation
For analytical studies, precise sample preparation is crucial. The following table provides guidance for preparing stock solutions of Febuxostat impurity 7 at different concentrations:
Target Concentration | Volume Needed for Different Amounts |
---|---|
1 mg | |
1 mM | 2.9905 mL |
5 mM | 0.5981 mL |
10 mM | 0.2991 mL |
Sample solutions for research purposes are typically provided at concentrations around 10 mM in 25 μL volumes, facilitating convenient laboratory usage .
Synthesis and Origin
Febuxostat impurity 7 emerges during the multi-step synthesis process of Febuxostat. The parent drug synthesis pathway typically begins with 4-hydroxybenzonitrile and progresses through several chemical transformations. During these synthetic steps, various side reactions can occur, leading to the formation of impurities including Febuxostat impurity 7.
Understanding the formation pathway of this impurity is crucial for process optimization in pharmaceutical manufacturing. By identifying the specific reaction conditions and intermediates that contribute to impurity formation, manufacturers can modify synthesis protocols to minimize impurity levels. Research in this area has been documented in process patents and scholarly literature, focusing on optimizing reaction conditions to reduce impurity formation .
Regulatory Considerations
The control of pharmaceutical impurities falls under strict regulatory oversight to ensure drug safety and efficacy.
Quality Control Importance
The identification and control of Febuxostat impurity 7 serve several critical quality assurance functions:
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Ensuring batch-to-batch consistency of the drug product
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Monitoring manufacturing process performance
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Guaranteeing the safety profile of the final pharmaceutical
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Demonstrating compliance with regulatory standards
Post-marketing surveillance of Febuxostat includes monitoring for adverse events that might be associated with impurities present in the medication .
Research Applications
Febuxostat impurity 7 has specific applications in pharmaceutical research and development:
Method Development
Type of Exposure | Recommended Action |
---|---|
General | Seek medical attention. Consult a doctor and show the safety data sheet. |
Inhalation | If breathing is difficult, move to fresh air and maintain a comfortable breathing position. Call a physician if symptoms develop or persist. |
Skin Contact | Remove contaminated clothing immediately. Wash thoroughly with soap and plenty of water. Consult a doctor. |
Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
Ingestion | Rinse mouth with water. Do not induce vomiting. |
These safety recommendations ensure proper handling of the compound in research settings .
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